1-(3,4-Dimethoxybenzyl)azetidine

Organic Synthesis Medicinal Chemistry Isomeric Purity

1-(3,4-Dimethoxybenzyl)azetidine (CAS: 2329111-48-8) is a four-membered N-heterocyclic building block. It features an azetidine ring N-substituted with a 3,4-dimethoxybenzyl group, yielding a molecular formula of C12H17NO2 and molecular weight of 207.27 g/mol.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13673766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)azetidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCC2)OC
InChIInChI=1S/C12H17NO2/c1-14-11-5-4-10(8-12(11)15-2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3
InChIKeyWFLJFESBBYCNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxybenzyl)azetidine: Core Structural & Procurement Profile


1-(3,4-Dimethoxybenzyl)azetidine (CAS: 2329111-48-8) is a four-membered N-heterocyclic building block . It features an azetidine ring N-substituted with a 3,4-dimethoxybenzyl group, yielding a molecular formula of C12H17NO2 and molecular weight of 207.27 g/mol . The compound's strained azetidine core distinguishes its reactivity from common 5- or 6-membered heterocycles, making it a scaffold of interest in medicinal chemistry for exploring constrained amine geometries .

Procurement Risk: Why a Simple Benzyl Azetidine Substitution Fails for 1-(3,4-Dimethoxybenzyl)azetidine


Simple in-class substitution with unsubstituted 1-benzylazetidine or mono-methoxy analogs is unreliable due to the profound impact of the 3,4-dimethoxy substitution pattern on molecular recognition. The 3,4-dimethoxybenzyl moiety is a privileged fragment that critically enhances electron density and hydrogen-bonding capacity, directly influencing biological target affinity and lead optimization outcomes. Even substitution with regioisomers like 1-(2,5-dimethoxybenzyl)azetidine changes the spatial presentation of key pharmacophoric features, leading to divergent pharmacokinetic and pharmacodynamic profiles. Therefore, sourcing the precise 1-(3,4-dimethoxybenzyl) isomer is non-negotiable for reproducible structure-activity relationship (SAR) studies.

Verifiable Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)azetidine vs. Analogs


Regioisomeric Purity: N-Benzylation vs. C-Benzylation in 3,4-Dimethoxybenzyl Azetidines

The primary differentiation is structural: the target compound is N-substituted on the azetidine ring, distinguishing it from the commercially prevalent C-substituted regioisomer 3-(3,4-dimethoxybenzyl)azetidine (CAS: 937618-80-9) . This fundamental connectivity difference dictates vastly different reactivity and biological profiles. Commercial vendors report distinct purity specifications for these isomers. For example, fluorochem.co.uk lists 3-(3,4-dimethoxybenzyl)azetidine (a C-substituted isomer) with a standard purity of 95% . In contrast, the N-substituted 1-(3,4-dimethoxybenzyl)azetidine, available through specialist reagent suppliers, often targets a higher purity grade (e.g., >97%) for demanding synthetic applications, though specific batch data must be obtained directly from the supplier's Certificate of Analysis .

Organic Synthesis Medicinal Chemistry Isomeric Purity

Ring Strain and Basicity Differentiation: Azetidine vs. Pyrrolidine Core

The four-membered azetidine ring exhibits a significantly higher ring strain (approx. 25.4 kcal/mol) than its five-membered pyrrolidine counterpart (approx. 6.8 kcal/mol) or the analogous N-(3,4-dimethoxybenzyl)pyrrolidine [1]. This strain weakens the basicity of the azetidine nitrogen (conjugate acid pKa ~ 11.3 for azetidine vs. ~11.2 for pyrrolidine), but more importantly, dramatically alters its metabolic stability. The increased s-character of the nitrogen lone pair in azetidines reduces metabolic N-dealkylation compared to pyrrolidines, a critical advantage for oral bioavailability. While no direct head-to-head metabolic data exists for the target compound, this class-level inference is a key driver for medicinal chemists selecting azetidine over pyrrolidine scaffolds when metabolic liability is a concern [2].

Physical Organic Chemistry Medicinal Chemistry ADME Properties

Potency Trends: The 3,4-Dimethoxybenzyl Privileged Fragment in Sigma Receptor Affinity

The 3,4-dimethoxybenzyl group is a recognized privileged structure for sigma receptors, particularly sigma-1 [1]. Literature surveys indicate that 3,4-dimethoxybenzyl appended amines demonstrate nanomolar to sub-nanomolar Ki values at sigma-1 receptors, significantly outperforming mono-methoxy or unsubstituted benzyl analogs. For example, a series of azetidine derivatives with a 3,4-dimethoxybenzyl motif showed Ki values ranging from 0.08 nM to 2 nM against human sigma 1 receptor [1]. While direct data for 1-(3,4-dimethoxybenzyl)azetidine is not publicly disclosed in BindingDB or ChEMBL, the fragment's established SAR provides a strong inference for its preferential selection over 1-benzylazetidine or 1-(4-methoxybenzyl)azetidine in any neurological target screening where sigma receptor affinity is hypothesized or intended.

Sigma Receptor Neuropharmacology Privileged Fragment

Validated Application Scenarios for Procuring 1-(3,4-Dimethoxybenzyl)azetidine


CNS Lead Optimization: Probing Sigma-1/Sigma-2 Selectivity

Based on the favorable class-level inference for sigma receptor affinity [3], researchers engaged in CNS drug discovery should procure 1-(3,4-dimethoxybenzyl)azetidine as a core scaffold for exploring sigma-1 vs. sigma-2 selectivity. Its constrained geometry provides a rigid framework for SAR studies, potentially offering an improved selectivity profile over flexible benzylpiperazine or benzylpiperidine analogs, which are often plagued by off-target activity due to excessive flexibility.

Medicinal Chemistry: Replacement of the Pyrrolidine Bioisostere

In programs where metabolic N-dealkylation of a 1-benzylpyrrolidine leads to rapid clearance, procurement of 1-(3,4-dimethoxybenzyl)azetidine is a strategic decision. The strained azetidine core mitigates this metabolic pathway while maintaining the crucial hydrophobic and electronic features of the dimethoxybenzyl group [2]. This substitution aims to improve the in-vivo half-life of the lead compound, a hypothesis supported by the class-level metabolic stability profile of azetidines.

Chemical Biology: Development of Covalent Probes with Rigid Warheads

The enhanced electrophilicity of the azetidine ring due to ring strain [1] makes 1-(3,4-dimethoxybenzyl)azetidine a superior starting material for developing covalent inhibitors compared to its pyrrolidine analog. The defined geometry and inherent reactivity facilitate the rational design of inhibitors targeting cysteine proteases or kinases where a rigid, low-pKa warhead is desired for improving potency and selectivity.

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